2-(1-Ethoxyethyl)-6-methoxynaphthalene
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Overview
Description
2-(1-Ethoxyethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethoxyethyl group at the second position and a methoxy group at the sixth position of the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-6-methoxynaphthalene typically involves the alkylation of 6-methoxynaphthalene with 1-ethoxyethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the formation of a nucleophilic naphthalene intermediate that attacks the electrophilic carbon of the 1-ethoxyethyl chloride, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, or halogenated naphthalene derivatives.
Scientific Research Applications
2-(1-Ethoxyethyl)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-6-methoxynaphthalene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl acetate: An organic compound with similar ethoxyethyl functionality but different core structure.
6-Methoxynaphthalene: A naphthalene derivative with a methoxy group at the sixth position, lacking the ethoxyethyl group.
1-Methoxy-2-propanol: An ether with a methoxy group and a propanol backbone.
Uniqueness
2-(1-Ethoxyethyl)-6-methoxynaphthalene is unique due to the presence of both ethoxyethyl and methoxy groups on the naphthalene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
112564-63-3 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C15H18O2/c1-4-17-11(2)12-5-6-14-10-15(16-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3 |
InChI Key |
RCZMBYZMPCCOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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